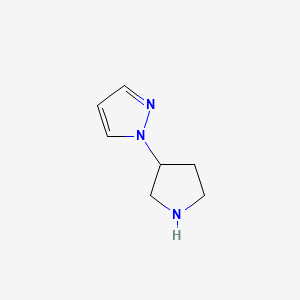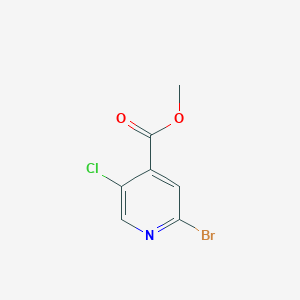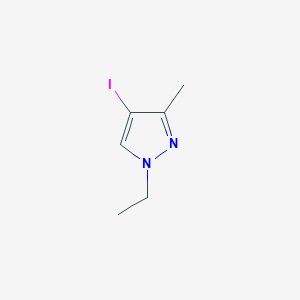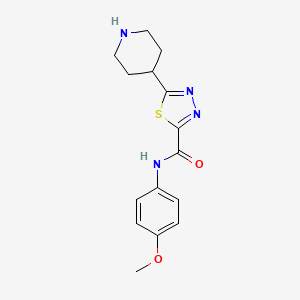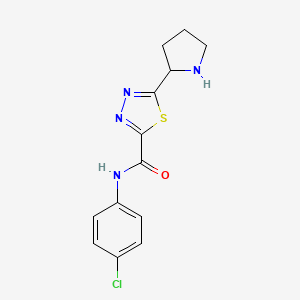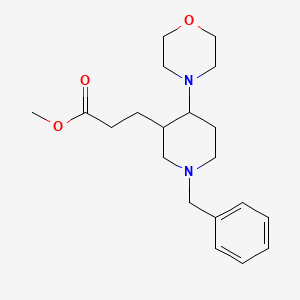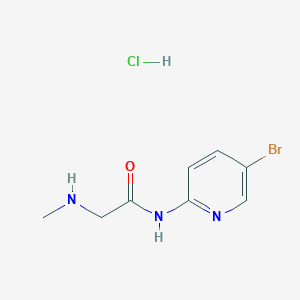
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride, also known as BPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAH is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Green Synthesis Methods
The compound is utilized in environmentally friendly syntheses of potential analgesic and antipyretic compounds. Innovative green chemistry techniques are employed for the synthesis of certain derivatives, highlighting the role of N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride in the development of new pharmaceutical compounds with reduced environmental impact Reddy, Ramana Reddy, & Dubey, 2014.
Optimization in Drug Synthesis
The compound is involved in the optimization of drug synthesis processes. For example, it plays a role in the kilo-scale synthesis of Nav1.8 sodium channel modulators, where critical steps like permanganate oxidation and Suzuki−Miyaura coupling require substantial optimization. This highlights its importance in improving yield and reproducibility in pharmaceutical manufacturing Fray et al., 2010.
Alkaloid Derivatives Synthesis
It's also used in the synthesis of alkaloid derivatives, where N-(5-Bromopyridyl-2)-2-N′-cytisino-and N′-d-pseudoephedrineoacetamides are synthesized. The products' compositions and structures are confirmed by various spectroscopic methods, indicating its role in the creation of complex organic molecules Kulakov, 2010.
Role in Antitumor Compounds
In cancer research, the compound is a precursor in the synthesis of antitumor agents. It's used to synthesize novel thiophene analogues of chloro-dideazafolic acid, which are tested as inhibitors of tumor cell growth. This demonstrates its potential in developing new cancer treatments Forsch, Wright, & Rosowsky, 2002.
Complexation with Metal Ions
It's also involved in the synthesis of metal complexes. For instance, it forms complexes with copper(II) ions, leading to compounds with potentially interesting properties for applications in biology, medicine, and environmental chemistry Smolentsev, 2017.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.ClH/c1-10-5-8(13)12-7-3-2-6(9)4-11-7;/h2-4,10H,5H2,1H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFYXFTZKJOVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=NC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(methylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



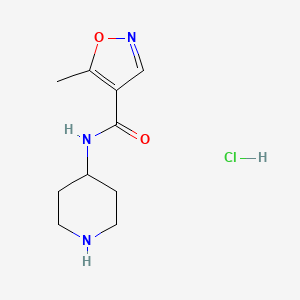

![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)


